Dhdps-IN-1 is derived from various synthetic pathways designed to enhance the inhibition of dihydrodipicolinate synthase. It falls under the classification of small molecule inhibitors, specifically designed to target the active site of dihydrodipicolinate synthase enzymes across different species, including Escherichia coli and Mycobacterium tuberculosis.
The synthesis of Dhdps-IN-1 typically involves multi-step organic reactions. The process may include:
For example, one study describes using a combination of flash column chromatography and thin layer chromatography for purification, followed by characterization through mass spectrometry and nuclear magnetic resonance spectroscopy .
The molecular structure of Dhdps-IN-1 can be characterized by its unique arrangement of functional groups that interact with the active site of dihydrodipicolinate synthase. Key features include:
Data from crystallographic studies reveal that Dhdps-IN-1 binds in a manner that mimics the natural substrates of dihydrodipicolinate synthase, effectively blocking substrate access .
Dhdps-IN-1 primarily acts through competitive inhibition, where it competes with natural substrates for binding to the active site of dihydrodipicolinate synthase. The reaction mechanism involves:
Dhdps-IN-1 exhibits several notable physical and chemical properties:
Analytical methods such as mass spectrometry have been employed to confirm these properties, ensuring reproducibility in experimental settings .
Dhdps-IN-1 has significant applications in various scientific fields:
Dihydrodipicolinate synthase (DHDPS; EC 4.3.3.7) catalyzes the committed step in the diaminopimelate (DAP) pathway, condensing pyruvate and (S)-aspartate-β-semialdehyde to form (4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA) [7] [10]. This pathway is evolutionarily distinct from the α-aminoadipate (AAA) pathway utilized by fungi and euglenoids, which employs homocitrate synthase (HCS) and saccharopine dehydrogenase (SDH) for lysine biosynthesis [3]. The DAP pathway is universally conserved in bacteria and plants but absent in mammals, making it a prime target for selective antimicrobial and herbicidal agents. Deep phylogenetic analysis reveals that DHDPS enzymes from Thermotoga maritima (a thermophilic bacterium) retain structural homology with mesophilic counterparts like Escherichia coli but lack lysine feedback inhibition—a trait suggesting divergent evolutionary regulation in early bacterial lineages [2] [7].
Table 1: Evolutionary and Functional Divergence of DHDPS
Organism Type | Pathway | Key Enzymes | Allosteric Regulation |
---|---|---|---|
Bacteria (e.g., E. coli) | DAP | DHDPS, DHDPR | Lysine inhibition (variable) |
Plants (e.g., Arabidopsis) | DAP | DHDPS1/DHDPS2 isoforms | Strong lysine inhibition |
Fungi (e.g., Agaricomycetes) | AAA | HCS, AAR, SDH | Pathway-specific regulation |
Mammals | Absent | N/A | N/A |
In bacteria, DHDPS is essential for synthesizing meso-diaminopimelate (meso-DAP), a critical component of peptidoglycan cell walls, and lysine for protein synthesis. Gene knockout studies confirm that dapA (encoding DHDPS) is indispensable in pathogens like Escherichia coli, Bacillus subtilis, and Streptococcus pneumoniae [7]. In plants, DHDPS functions within chloroplasts and is equally vital; double dapA knockouts in Arabidopsis thaliana are lethal even with exogenous lysine supplementation due to disrupted development [8]. Structurally, bacterial DHDPS forms homotetramers stabilized by intersubunit interactions. For example, T. maritima DHDPS maintains extreme thermostability (active at 90°C) through disulfide bonds and hydrophobic contacts absent in E. coli [2]. Plant DHDPS adopts a distinct "back-to-back" tetrameric configuration with a lysine-binding cleft at the dimer interface, enabling tight feedback control (IC₅₀ = 0.01–0.05 mM) [2] [8].
The absence of the DAP pathway in humans and DHDPS’s central role in pathogens/weeds validate it as a target for novel inhibitors. Traditional substrate analogs (e.g., dipicolinic acid) suffer from weak potency (millimolar IC₅₀). Recent high-throughput screens identified Dhdps-IN-1 (CID 1539586), a thiazolidinedione derivative with significant activity against bacterial and plant DHDPS [5] [8] [9]. Its structure features a 5-(4-methoxybenzylidene) group and acetic acid moiety, enabling binding to a conserved pocket adjacent to the active site.
Table 2: Comparative Inhibition Profiles of DHDPS Enzymes
DHDPS Source | Inhibitor | IC₅₀ | Binding Site Features |
---|---|---|---|
Escherichia coli | Lysine | 0.25–1.0 mM | Allosteric cleft (Tyr110 involved) |
Arabidopsis thaliana | Dhdps-IN-1 | 39 μM* | Novel pocket near catalytic triad |
Campylobacter jejuni | R,R-bislysine | 140 nM | Allosteric site (Tyr110 critical) |
Bacillus anthracis | FBDTA† | ~100 μM | Active site competitive |
*Reported value for plant DHDPS [9]; †(Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid [8].
Dhdps-IN-1 inhibits A. thaliana DHDPS at IC₅₀ = 39 μM and reduces seedling germination in soil assays, confirming pre-emergence herbicidal activity [8] [9]. In bacteria, it exploits mechanistic differences: bacterial catalysis requires a conserved catalytic triad (Lys161, Tyr133, Thr44 in E. coli) for Schiff base formation with pyruvate [6] [10]. Mutations at allosteric residues (e.g., Y110F in C. jejuni) abolish lysine inhibition but retain catalytic function, revealing avenues for allosteric inhibitor design [4].
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